molecular formula C18H27NO B5847784 3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide

Cat. No.: B5847784
M. Wt: 273.4 g/mol
InChI Key: FXYYQISDBZIIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It is a potent agonist of the μ-opioid receptor, which is responsible for the pain-relieving effects of opioids. U-47700 has gained popularity as a recreational drug due to its opioid-like effects, but it has also been studied for its potential medical applications.

Mechanism of Action

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide works by binding to the μ-opioid receptor in the brain and spinal cord, which leads to the activation of a cascade of signaling pathways that ultimately result in the inhibition of pain signals. It also activates the reward pathway in the brain, which can lead to feelings of euphoria and addiction.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It also has the potential to cause addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide has several advantages for use in lab experiments, including its potency and selectivity for the μ-opioid receptor. However, it also has several limitations, including its potential for addiction and abuse, as well as its potential for respiratory depression and other adverse effects.

Future Directions

There are several future directions for research on 3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide, including the development of safer and more effective opioid analgesics, the study of its potential use in the treatment of opioid addiction, and the investigation of its potential for abuse and addiction liability. Additionally, further research is needed to better understand the mechanisms of action and biochemical and physiological effects of this compound.

Synthesis Methods

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide can be synthesized using a variety of methods, including the reduction of 3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanenitrile with sodium borohydride or lithium aluminum hydride. Other methods involve the use of reductive amination or the condensation of 3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanal with an amine.

Scientific Research Applications

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide has been studied for its potential use as a pain reliever, as it is a potent agonist of the μ-opioid receptor. It has also been studied for its potential use in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings.

Properties

IUPAC Name

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-3-19(17-12-8-7-9-15(17)2)18(20)14-13-16-10-5-4-6-11-16/h7-9,12,16H,3-6,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYYQISDBZIIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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